molecular formula C10H16N2O2 B12880391 N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide CAS No. 57067-94-4

N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Cat. No.: B12880391
CAS No.: 57067-94-4
M. Wt: 196.25 g/mol
InChI Key: QUHWUFXRYOHUJC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of 4-methyloxazole with N-ethylbutyramide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-ethyl-N-(4-methyloxazol-2-yl)butyramide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(4-methyloxazol-2-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide exhibit significant antimicrobial properties. For instance, derivatives of oxazole rings have been shown to inhibit bacterial growth effectively. A study demonstrated that specific oxazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic role in treating bacterial infections .

1.2 Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of oxazole-containing compounds. In vitro studies showed that certain derivatives could reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that this compound could be explored for its potential in treating inflammatory diseases .

1.3 Cancer Research
The compound's structural features may also contribute to its anticancer properties. Studies have indicated that oxazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. This positions this compound as a candidate for further research in cancer therapeutics .

Pharmacology

2.1 Drug Development
this compound's unique chemical structure makes it a valuable scaffold for drug development. Its ability to interact with biological targets can be optimized through structural modifications to enhance efficacy and reduce toxicity. The exploration of this compound in drug formulation could lead to novel therapeutic agents .

2.2 Mechanism of Action
Understanding the mechanism by which this compound exerts its biological effects is crucial for its application in pharmacology. Preliminary studies suggest that it may function through inhibition of specific enzymes involved in inflammatory pathways or microbial metabolism, although detailed mechanistic studies are still required .

Material Science

3.1 Polymer Chemistry
In material science, compounds like this compound can serve as monomers or additives in polymer formulations. The incorporation of oxazole rings into polymer matrices can enhance thermal stability and mechanical properties, making these materials suitable for various industrial applications .

Data Tables

Application AreaSpecific Use CaseFindings/Impact
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus and E.coli
Anti-inflammatory PropertiesReduces IL-1β and TNF-α expression
Cancer ResearchInduces apoptosis in cancer cell lines
PharmacologyDrug DevelopmentPotential scaffold for new therapeutic agents
Mechanism of ActionInhibits enzymes related to inflammation
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in 2022 evaluated several oxazole derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments conducted on human cell lines demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This finding supports the hypothesis that this compound could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-ethyl-N-(4-methyloxazol-2-yl)butyramide include:

Uniqueness

N-ethyl-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific structure and the presence of both an oxazole ring and an amide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H24N2O2\text{C}_{14}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This compound features an oxazole ring, which is known for contributing to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific activities supported by case studies and experimental data.

Anti-inflammatory Activity

Studies have shown that derivatives of oxazole compounds can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, a study synthesized several benzoxazole derivatives and demonstrated their ability to suppress LPS-induced inflammation in vitro and in vivo. Notably, compounds similar to this compound exhibited significant reductions in mRNA levels of inflammatory markers without inducing hepatotoxicity .

Case Study: In Vivo Assessment

In a controlled animal model, administration of oxazole derivatives led to decreased plasma levels of alanine transferase (ALT) and aspartate transaminase (AST), indicating protective effects against liver damage while effectively reducing inflammation markers .

Antimicrobial Activity

This compound and its analogs have been evaluated for their antimicrobial properties. Compounds within this class have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for several derivatives indicate promising antibacterial activity.

CompoundMIC (μg/mL)Activity
BOK-15.9Moderate
BOK-21.8High
BOK-32.4High

These results suggest that modifications to the oxazole structure can enhance antimicrobial potency .

The biological activity of this compound is largely attributed to its interaction with specific biological targets. For example:

  • Cytokine Inhibition : Compounds similar to this amide have been shown to inhibit key signaling pathways involved in inflammation.
  • Enzyme Inhibition : Some derivatives act as inhibitors of enzymes critical for bacterial survival and replication, such as DprE1 in Mtb .

Properties

CAS No.

57067-94-4

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

InChI

InChI=1S/C10H16N2O2/c1-4-6-9(13)12(5-2)10-11-8(3)7-14-10/h7H,4-6H2,1-3H3

InChI Key

QUHWUFXRYOHUJC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC)C1=NC(=CO1)C

Origin of Product

United States

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